N-[3-(carbamoylamino)phenyl]acetamide

Fragment-based drug discovery mRNA decapping X-ray crystallography

N-[3-(Carbamoylamino)phenyl]acetamide is a low-molecular-weight (193.20 Da) fragment that combines an acetamide group with a 3-ureido substituent on a phenyl ring. The compound is catalogued as a non-polymer chemical component (LJA) in the Protein Data Bank and has been used in fragment-based drug discovery against the SARS‑CoV‑2 NSP13 helicase and the human decapping enzyme DCP2 (NUDT20).

Molecular Formula C9H11N3O2
Molecular Weight 193.2g/mol
CAS No. 720670-20-2
Cat. No. B377440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(carbamoylamino)phenyl]acetamide
CAS720670-20-2
Molecular FormulaC9H11N3O2
Molecular Weight193.2g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)N
InChIInChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
InChIKeyGVNXANNAMKHSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(Carbamoylamino)phenyl]acetamide (CAS 720670-20-2) — Fragment-Class Urea-Acetamide for Viral Helicase & Decapping Enzyme Targeting


N-[3-(Carbamoylamino)phenyl]acetamide is a low-molecular-weight (193.20 Da) fragment that combines an acetamide group with a 3-ureido substituent on a phenyl ring [1]. The compound is catalogued as a non-polymer chemical component (LJA) in the Protein Data Bank and has been used in fragment-based drug discovery against the SARS‑CoV‑2 NSP13 helicase and the human decapping enzyme DCP2 (NUDT20) [2][3]. Commercial suppliers offer the compound at ≥95% purity for research use, typically at milligram-to-gram scale .

Why N-[3-(Carbamoylamino)phenyl]acetamide Cannot Be Replaced by Simple Aminoacetanilides in Fragment-Oriented Research Programs


Removing the 3-ureido group to yield N-(3-aminophenyl)acetamide eliminates two hydrogen-bond donors and substantially alters the hydrogen-bonding complementarity observed in co-crystal structures with DCP2 [1]. The urea moiety engages Lys-146, Leu-147, and Tyr-185 of the NSP13 helicase in docking models, interactions that are absent when the ureido group is replaced by a primary amine [2]. Moreover, the fragment's NMR quality-control data (BMRB bmse011684) confirms a defined solution-state conformation that simpler acetanilides do not recapitulate, making the compound a non-substitutable member of fragment-screening libraries [3].

Quantitative Evidence Guide: N-[3-(Carbamoylamino)phenyl]acetamide vs. N-(3-Aminophenyl)acetamide for Research Procurement & Profiling


Co-Crystal Structure with DCP2 (NUDT20) at 1.68 Å Resolution — A Validated Fragment-Protein Complex Absent for the De-ureido Analog

N-[3-(Carbamoylamino)phenyl]acetamide (PDB ligand LJA) has been co-crystallized with the human decapping enzyme DCP2 (NUDT20) at 1.68 Å resolution, providing direct experimental evidence of a specific binding mode [1]. In contrast, N-(3-aminophenyl)acetamide has no deposited co-crystal structure with any protein, precluding structure-guided optimization for DCP2-targeted programs.

Fragment-based drug discovery mRNA decapping X-ray crystallography

Computed Topological Polar Surface Area (TPSA) — 84.2 Ų vs. 58.1 Ų Enhances Hydrogen-Bonding Capacity

The 3-ureido substituent increases the topological polar surface area (TPSA) of N-[3-(carbamoylamino)phenyl]acetamide to 84.2 Ų, compared with 58.1 Ų for the de-ureido analog N-(3-aminophenyl)acetamide [1][2]. This difference reflects three hydrogen-bond donors (vs. two) and two hydrogen-bond acceptors, expanding the potential for productive interactions with protein targets.

Physicochemical profiling Fragment library design Medicinal chemistry

NMR Fragment QC Library Inclusion — Standardized Identity and Purity Verification vs. Uncharacterized Analogs

The compound is part of the BMRB Fragment Library (entry bmse011684) with a validated 1H NMR spectrum, confirming identity and purity suitable for fragment screening [1]. N-(3-aminophenyl)acetamide does not appear in the same standardized fragment library, meaning its screening-grade quality must be independently verified before use.

Fragment-based screening NMR quality control Library integrity

Best-Fit Application Scenarios for N-[3-(Carbamoylamino)phenyl]acetamide Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery Targeting the Human Decapping Enzyme DCP2 (NUDT20)

The validated co-crystal structure in PDB 5QPB enables structure-guided fragment growing. Research groups pursuing DCP2 inhibitors for mRNA turnover modulation should prioritize this fragment because the experimentally determined binding mode at 1.68 Å resolution offers immediate structural vectors for chemical elaboration, an advantage not available with simple aminoacetanilides [1].

Antiviral Helicase Probe Development for SARS‑CoV‑2 NSP13

Docking studies indicate that the urea moiety engages key residues (Lys-146, Leu-147, Tyr-185) in the NSP13 helicase active site [2]. Teams developing biochemical or biophysical assays for NSP13 inhibition can use this fragment as a starting point for hit validation, leveraging its NMR QC data for immediate use in ligand-observed NMR screening.

Fragment Library Procurement for General-Purpose Screening Collections

The compound's inclusion in the BMRB Fragment Library with pre-acquired 1H NMR spectra means it can be deployed directly into screening cascades without additional analytical characterization, reducing time from procurement to assay [3]. Its TPSA of 84.2 Ų places it within the Rule-of-Three compliant space for fragments, making it suitable for diverse target classes.

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